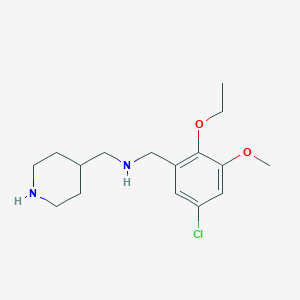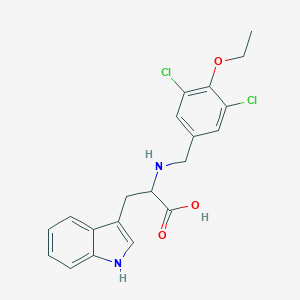![molecular formula C18H30N2O3 B271658 N-(tert-butyl)-2-{2-ethoxy-4-[(isopropylamino)methyl]phenoxy}acetamide](/img/structure/B271658.png)
N-(tert-butyl)-2-{2-ethoxy-4-[(isopropylamino)methyl]phenoxy}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-2-{2-ethoxy-4-[(isopropylamino)methyl]phenoxy}acetamide, also known as A-317491, is a small molecule antagonist of the P2X3 receptor. This receptor is a ligand-gated ion channel that is predominantly expressed in sensory neurons and plays a key role in pain sensation. The development of P2X3 receptor antagonists like A-317491 has been an important area of research in the field of pain management.
Mécanisme D'action
N-(tert-butyl)-2-{2-ethoxy-4-[(isopropylamino)methyl]phenoxy}acetamide works by blocking the P2X3 receptor, which is involved in the transmission of pain signals from sensory neurons to the central nervous system. By blocking this receptor, N-(tert-butyl)-2-{2-ethoxy-4-[(isopropylamino)methyl]phenoxy}acetamide reduces the transmission of pain signals, leading to a reduction in pain sensitivity.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-{2-ethoxy-4-[(isopropylamino)methyl]phenoxy}acetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the release of neurotransmitters involved in pain transmission, such as glutamate and substance P. N-(tert-butyl)-2-{2-ethoxy-4-[(isopropylamino)methyl]phenoxy}acetamide has also been shown to reduce the activity of pain-sensing neurons in the spinal cord. In addition, N-(tert-butyl)-2-{2-ethoxy-4-[(isopropylamino)methyl]phenoxy}acetamide has been shown to have anti-inflammatory effects, which may contribute to its efficacy in reducing pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(tert-butyl)-2-{2-ethoxy-4-[(isopropylamino)methyl]phenoxy}acetamide has a number of advantages as a tool for studying pain. It is a highly selective antagonist of the P2X3 receptor, which allows for specific targeting of this receptor in preclinical studies. N-(tert-butyl)-2-{2-ethoxy-4-[(isopropylamino)methyl]phenoxy}acetamide has also been shown to be effective in reducing pain sensitivity in a variety of preclinical models, which suggests that it may be effective in treating a range of pain conditions. However, there are also limitations to the use of N-(tert-butyl)-2-{2-ethoxy-4-[(isopropylamino)methyl]phenoxy}acetamide in lab experiments. For example, it may have off-target effects on other receptors, which could complicate interpretation of results.
Orientations Futures
There are a number of future directions for research on N-(tert-butyl)-2-{2-ethoxy-4-[(isopropylamino)methyl]phenoxy}acetamide and related P2X3 receptor antagonists. One area of interest is the development of more potent and selective antagonists, which could improve the efficacy and safety of these drugs. Another area of interest is the exploration of the role of P2X3 receptors in other physiological processes, such as inflammation and immune function. Finally, there is interest in the development of novel drug delivery systems for P2X3 receptor antagonists, which could improve the bioavailability and pharmacokinetics of these drugs.
Méthodes De Synthèse
N-(tert-butyl)-2-{2-ethoxy-4-[(isopropylamino)methyl]phenoxy}acetamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of an intermediate, which is then converted to the final product through a series of reactions. The purity and yield of the final product can be optimized through careful purification techniques.
Applications De Recherche Scientifique
N-(tert-butyl)-2-{2-ethoxy-4-[(isopropylamino)methyl]phenoxy}acetamide has been extensively studied in preclinical models of pain and has shown promising results in reducing pain sensitivity. It has been shown to be effective in reducing both acute and chronic pain, and has been tested in models of neuropathic pain, inflammatory pain, and cancer pain. N-(tert-butyl)-2-{2-ethoxy-4-[(isopropylamino)methyl]phenoxy}acetamide has also been shown to have a favorable safety profile in preclinical studies.
Propriétés
Nom du produit |
N-(tert-butyl)-2-{2-ethoxy-4-[(isopropylamino)methyl]phenoxy}acetamide |
|---|---|
Formule moléculaire |
C18H30N2O3 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
N-tert-butyl-2-[2-ethoxy-4-[(propan-2-ylamino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C18H30N2O3/c1-7-22-16-10-14(11-19-13(2)3)8-9-15(16)23-12-17(21)20-18(4,5)6/h8-10,13,19H,7,11-12H2,1-6H3,(H,20,21) |
Clé InChI |
DQHCFWFJJODPQA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNC(C)C)OCC(=O)NC(C)(C)C |
SMILES canonique |
CCOC1=C(C=CC(=C1)CNC(C)C)OCC(=O)NC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(2-methoxybenzyl)amine](/img/structure/B271578.png)


![5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol](/img/structure/B271584.png)
![2-[(3-{[4-(Methylthio)benzyl]amino}propyl)amino]ethanol](/img/structure/B271585.png)
![2-({3-[(4-Ethoxybenzyl)amino]propyl}amino)ethanol](/img/structure/B271586.png)
![N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B271588.png)

![N-(3-bromo-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271592.png)
![N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271593.png)
![N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271594.png)

![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B271596.png)
